1-N-Benzyl-5-ethoxybenzene-1,2-diamine
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Overview
Description
1-N-Benzyl-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C15H18N2O. It features a benzene ring substituted with a benzyl group, an ethoxy group, and two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the benzyl and ethoxy groups. The amine groups can be introduced through nitration followed by reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-N-Benzyl-5-ethoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1-N-Benzyl-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The benzene ring and substituents can also participate in π-π interactions or hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-N-Benzyl-5-methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
1-N-Benzyl-5-ethoxybenzene-1,3-diamine: Similar structure but with amine groups at different positions on the benzene ring
Uniqueness: 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and ethoxy groups, along with the amine groups, provides a distinct set of properties that can be leveraged in various applications .
Biological Activity
1-N-Benzyl-5-ethoxybenzene-1,2-diamine (C15H18N2O) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a benzyl group, an ethoxy group, and two amine groups. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Benzyl Group : Enhances hydrophobic interactions.
- Ethoxy Group : Increases solubility and alters reactivity.
- Amine Groups : Capable of forming hydrogen bonds, influencing biological interactions.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The amine groups facilitate hydrogen bonding and ionic interactions with target biomolecules, while the benzene ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of various biological pathways, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The specific mechanisms by which it exerts these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. This suggests that it may serve as a lead compound for the development of novel anticancer therapies .
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
- Anticancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 50 µM.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-N-Benzyl-5-methoxybenzene-1,2-diamine | Methoxy instead of Ethoxy | Lower antimicrobial activity |
1-N-Benzyl-5-ethoxybenzene-1,3-diamine | Different amine positioning | Varied anticancer effects |
Benzylamine derivatives | General class | Diverse biological activities |
This table highlights how structural variations influence biological activities among related compounds.
Properties
IUPAC Name |
2-N-benzyl-4-ethoxybenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWAXXRNODUYGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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